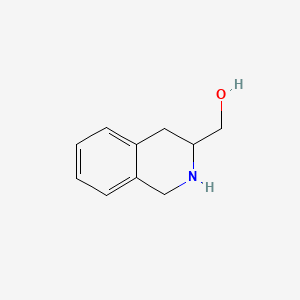

(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol

描述

Context within Tetrahydroisoquinoline Chemistry and Medicinal Chemistry

Tetrahydroisoquinoline Core as a Bioactive Scaffold

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) nucleus is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This designation is due to its frequent appearance in molecules that exhibit a wide range of pharmacological properties. nih.govnih.gov The rigid, bicyclic structure of the THIQ core allows appended functional groups to be presented to biological targets in a well-defined three-dimensional orientation, facilitating specific molecular interactions.

THIQ-based compounds, both natural and synthetic, have been shown to possess a broad spectrum of biological activities. researchgate.netnuph.edu.ua This versatility has made the THIQ framework a focal point for the design and development of novel therapeutic agents. nih.govrsc.org

Table 1: Documented Biological Activities of the Tetrahydroisoquinoline (THIQ) Scaffold

| Biological Activity | Description | References |

|---|---|---|

| Antitumor | THIQ derivatives have shown the ability to inhibit the growth of cancer cells and are found in several antitumor antibiotics. | nih.govnih.govnih.gov |

| Antiviral | Certain analogues have demonstrated activity against viruses, including HIV. | nuph.edu.uanih.gov |

| Antibacterial | The scaffold is a component of molecules with bacteriostatic and bactericidal properties against various pathogenic strains. | nih.govresearchgate.net |

| Antifungal | Novel N-substituted THIQ analogues have been evaluated for their activity against several species of fungi. | nih.govnih.gov |

| Anti-inflammatory | The THIQ core is present in compounds exhibiting anti-inflammatory effects. | nih.govnuph.edu.uanih.gov |

| Neuroprotective | Hybrid compounds with a THIQ moiety have shown neuroprotective and anti-Alzheimer properties. | nih.gov |

| Anticonvulsant | A range of THIQ derivatives have been investigated for their potential in managing seizures. | nuph.edu.uanih.gov |

| Central Nervous System (CNS) Activity | The scaffold can act as a ligand for various CNS receptors, influencing neurological processes. | nih.govnih.gov |

Role of the Hydroxymethyl Group at the 3-Position

The hydroxymethyl group (-CH₂OH) at the C-3 position of the tetrahydroisoquinoline ring is a key functional group that imparts specific characteristics to (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol. This group consists of a methylene (B1212753) bridge and a hydroxyl (-OH) group, which influences the molecule's physical and chemical behavior.

The hydroxyl group is polar and capable of acting as both a hydrogen bond donor and acceptor. This property is critical in medicinal chemistry, as hydrogen bonding is a primary mechanism by which drugs recognize and bind to their biological targets, such as the active sites of enzymes or receptors. The presence of the hydroxymethyl group can therefore facilitate specific interactions that may be essential for eliciting a biological response. Furthermore, this polar group can enhance the aqueous solubility of the molecule compared to analogues with non-polar substituents at the same position.

From a synthetic standpoint, the hydroxymethyl group serves as a versatile "synthetic handle." The primary alcohol is a reactive site that can be readily oxidized to an aldehyde or a carboxylic acid, or converted into other functional groups through various organic reactions. This reactivity is fundamental to its application as a building block for more complex molecules. A related compound, 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic), which features a carboxylic acid at the C-3 position, is a constrained analog of the amino acid phenylalanine and is a core structural element in several peptide-based drugs. rsc.org

Significance of Chirality at the 3-Position for Biological Activity

The carbon atom at the 3-position of this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers: (S)-(+)- and (R)-(-)-isomers. nih.gov In pharmacology and medicinal chemistry, the stereochemistry of a molecule is often critical for its biological activity. The differential interaction of enantiomers with chiral biological systems (such as enzymes and receptors) is a well-established principle.

The specific three-dimensional arrangement of the hydroxymethyl group relative to the rest of the THIQ scaffold can lead to one enantiomer having a significantly higher affinity for a biological target than the other. This stereoselectivity can profoundly influence the pharmacological properties of the compound. cpu.edu.cn For many classes of isoquinoline (B145761) alkaloids, chirality has been demonstrated to be a necessary condition for bioactivity. nih.gov Therefore, the synthesis of enantiomerically pure forms of this compound is often a key objective in research programs that utilize this compound, allowing for the precise investigation of structure-activity relationships and the development of stereochemically pure final products.

Structure

3D Structure

属性

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c12-7-10-5-8-3-1-2-4-9(8)6-11-10/h1-4,10-12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSKDXMLMMQFHGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=CC=CC=C21)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of Research Significance and Applications

Contributions to Medicinal Chemistry and Pharmacology

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) nucleus is a foundational element in numerous compounds exhibiting a wide spectrum of pharmacological effects, including antitumor, antibacterial, anti-inflammatory, and anticonvulsant properties. researchgate.netnuph.edu.ua The versatility of the THIQ scaffold allows for substitutions at various positions, which significantly influences the biological potential of the resulting derivatives. researchgate.net

Research into derivatives with substitutions at the 3-position, which are structurally related to this compound, highlights the importance of this specific substitution pattern in drug design. For instance, a series of derivatives based on the closely related 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) have been developed and investigated as potential anticancer agents. nih.gov These compounds were found to be inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1, which are crucial for the survival of cancer cells. nih.gov One active compound from this series demonstrated the ability to induce apoptosis (programmed cell death) and activate caspase-3, a key executioner enzyme in the apoptotic pathway, in Jurkat cells (a human leukemia cell line). nih.gov

The structural similarity between Tic and this compound (the latter being the alcohol analog of the former's carboxylic acid) suggests that this compound is a key synthetic intermediate for producing such biologically active molecules. Further research has explored other 3-substituted THIQ derivatives for their therapeutic potential. For example, novel (5,6,7,8-tetrahydroisoquinolin-3-yl)thio compounds have been synthesized and evaluated for anticancer and antioxidant activities, underscoring the continued interest in modifying the 3-position of the THIQ core to discover new therapeutic agents. nih.gov

Applications in the Agrochemical Industry

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold has also been investigated for its potential applications in the agrochemical sector, particularly for its antimicrobial properties. Microbial contamination presents a significant economic challenge in the food industry by causing spoilage and waste. researchgate.net Consequently, there is a continuous search for novel and effective antimicrobial agents.

In this context, a study focused on the synthesis of N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives and evaluated their efficacy against several fungal species known to contaminate food crops. researchgate.net The research identified two derivatives that exhibited significant antifungal activity against challenging phytopathogenic fungi, including Aspergillus spp., Penicillium spp., and Botrytis cinerea. researchgate.net These fungi are responsible for spoilage in a wide range of agricultural products. The findings underscore the potential of the THIQ framework as a basis for developing new antifungal agents to protect crops and reduce food loss. researchgate.net While this study did not specifically use this compound, it establishes the utility of the core THIQ structure in creating compounds with valuable agrochemical applications.

Research Findings on THIQ Derivatives

The following table summarizes the antifungal activity of specific N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives against various fungal species.

Established Synthetic Routes to the Tetrahydroisoquinoline Core

The construction of the fundamental 1,2,3,4-tetrahydroisoquinoline ring system is a well-trodden path in organic synthesis, with several robust methods available. These routes typically begin with a β-phenylethylamine precursor, which contains the necessary carbon framework to form the fused bicyclic structure.

A primary strategy for synthesizing the THIQ core involves the cyclization of N-acyl derivatives of β-phenylethylamines, a process famously known as the Bischler-Napieralski reaction. nih.gov This reaction entails the intramolecular cyclodehydration of an N-acylated β-phenylethylamine using a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃), to yield a 3,4-dihydroisoquinoline (B110456) intermediate. nih.govnih.gov

The mechanism proceeds via the formation of a nitrilium ion, which then undergoes an intramolecular electrophilic aromatic substitution to close the ring. For the reaction to be successful, the aromatic ring must be sufficiently electron-rich to facilitate this cyclization. The resulting 3,4-dihydroisoquinoline possesses an endocyclic imine bond that is not present in the final THIQ structure. Therefore, a subsequent reduction step is required. This reduction is commonly achieved using reagents like sodium borohydride (B1222165) or through catalytic hydrogenation, which reduces the imine to an amine, thereby furnishing the saturated 1,2,3,4-tetrahydroisoquinoline scaffold. nih.govnih.gov

The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinolines and related alkaloids. nih.govthermofisher.com First reported in 1911, this reaction involves the condensation of a β-arylethylamine with a carbonyl compound (an aldehyde or ketone) in the presence of a protic or Lewis acid catalyst. thermofisher.comgoogle.com The reaction proceeds through the formation of a Schiff base (iminium ion) intermediate, which then undergoes an intramolecular electrophilic cyclization onto the electron-rich aromatic ring. acs.org

This reaction is particularly significant as it often proceeds under mild conditions and can be used to generate stereocenters with high control, especially when chiral auxiliaries or catalysts are employed. The biosynthesis of many simple THIQ alkaloids utilizes a similar condensation pathway, typically involving a β-phenylethylamine and a formaldehyde (B43269) or acetaldehyde (B116499) equivalent. nih.govacs.org The versatility of the Pictet-Spengler reaction allows for the introduction of a substituent at the C-1 position of the THIQ ring by varying the carbonyl component used in the condensation. nih.gov Microwave-assisted Pictet-Spengler reactions have also been developed to accelerate the production of substituted THIQ libraries. organic-chemistry.org

The direct synthesis of this compound is less common than a two-step approach involving a precursor with a functional group at the C-3 position that can be readily converted to a hydroxymethyl group. A highly effective strategy involves the synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), a constrained analog of the amino acid phenylalanine, as a key intermediate. rsc.org

The Tic core can be constructed using various methods, including the Pictet-Spengler reaction, employing glyoxylic acid or its derivatives as the carbonyl component. rsc.orgnih.gov Once the Tic scaffold is formed, the carboxylic acid functional group at the C-3 position serves as a handle for further modification. The introduction of the hydroxymethyl group is then achieved through the selective reduction of this carboxylic acid. Standard reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes are effective for this transformation, converting the carboxyl group into a primary alcohol without affecting the rest of the saturated heterocyclic ring, thus yielding the target compound, this compound.

Synthesis of Substituted Tetrahydroisoquinoline Methanols

The synthesis of derivatives of this compound, particularly those substituted at the C-1 position, is of significant interest due to the diverse biological activities of these compounds. nih.govresearchgate.net These syntheses often build upon the core methodologies, incorporating steps that allow for the controlled introduction of substituents at specific positions.

A versatile and high-yield approach for the synthesis of 1-monosubstituted and 1,1-disubstituted tetrahydroisoquinolines has been developed starting from ketoamides. nih.govresearchgate.net This strategy is based on the acylation of β-phenylethylamines, such as homoveratrylamine, with various carboxylic acids to form amide intermediates, which are then subjected to Friedel-Crafts-type acylation to produce the key ketoamide precursors. nih.gov The subsequent steps diverge depending on whether a monosubstituted or disubstituted product is desired.

For the preparation of 1-monosubstituted 1,2,3,4-tetrahydroisoquinolines, the ketoamide intermediate undergoes a reduction of the ketone functionality. nih.gov This reduction transforms the ketoamide into a hydroxyamide. The subsequent cyclization of this hydroxyamide is typically catalyzed by an acid, such as p-toluenesulfonic acid (PTSA). This acid-catalyzed dehydration and ring closure afford the 1-monosubstituted tetrahydroisoquinoline in high yields. nih.govresearchgate.net

The synthesis of 1,1-disubstituted derivatives follows a different path from the same ketoamide starting material. Instead of reduction, the ketoamide is treated with an organometallic reagent, typically a Grignard reagent (R-MgX). nih.govresearchgate.net The Grignard reagent adds to the ketone carbonyl, generating a tertiary alcohol intermediate. This intermediate then undergoes an acid-catalyzed cyclization, similar to the monosubstituted case, to yield the final 1,1-disubstituted 1,2,3,4-tetrahydroisoquinoline. nih.gov This method allows for the introduction of a wide variety of alkyl and aryl groups at the C-1 position by simply changing the Grignard reagent.

The following table summarizes the synthesis of various 1,1-disubstituted 1,2,3,4-tetrahydroisoquinolines from a common ketoamide precursor by reaction with different Grignard reagents, followed by cyclization. nih.gov

| Starting Ketoamide | Grignard Reagent (R-MgX) | Substituent R¹ | Substituent R² | Product | Yield (%) |

|---|---|---|---|---|---|

| N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-oxo-2-phenylacetamide | Methylmagnesium iodide | Phenyl | Methyl | 6,7-Dimethoxy-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline | 95 |

| N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-oxo-2-phenylacetamide | Ethylmagnesium bromide | Phenyl | Ethyl | 1-Ethyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline | 97 |

| N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-oxo-2-phenylacetamide | Propylmagnesium bromide | Phenyl | Propyl | 6,7-Dimethoxy-1-phenyl-1-propyl-1,2,3,4-tetrahydroisoquinoline | 96 |

| N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-oxo-2-phenylacetamide | Butylmagnesium bromide | Phenyl | Butyl | 1-Butyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline | 93 |

| 2-Cyclopentyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxoacetamide | Methylmagnesium iodide | Cyclopentyl | Methyl | 1-Cyclopentyl-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | 94 |

| 2-Cyclopentyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxoacetamide | Ethylmagnesium bromide | Cyclopentyl | Ethyl | 1-Cyclopentyl-1-ethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | 96 |

Preparation of 1-Monosubstituted and 1,1-Disubstituted Tetrahydroisoquinolines

Cyclization of Hydroxyamides

One potential pathway to 3-substituted tetrahydroisoquinolines involves the cyclization of appropriately substituted hydroxyamides. This strategy typically begins with the preparation of a ketoamide, which is then reduced to the corresponding hydroxyamide. Subsequent acid-catalyzed cyclization yields the tetrahydroisoquinoline ring system. While this method has been effectively demonstrated for the synthesis of 1-substituted tetrahydroisoquinolines, the principles can be extended to the synthesis of 3-substituted analogs. nih.gov

The general approach involves the acylation of a phenethylamine (B48288) derivative to form a ketoamide. This intermediate is then subjected to reduction, for instance using sodium borohydride, to convert the ketone to a secondary alcohol, thus forming the hydroxyamide. The final step is an intramolecular cyclization, often facilitated by a catalytic amount of a strong acid like p-toluenesulfonic acid (PTSA), to construct the tetrahydroisoquinoline scaffold. nih.gov The position of the initial keto group in the acylating agent would determine the substitution pattern in the final product. For the synthesis of this compound, a precursor with a carbonyl group at the appropriate position relative to the amide linkage would be required.

Interaction with Organomagnesium Compounds (Grignard Reagents)

The use of organomagnesium compounds, or Grignard reagents, provides another versatile method for the synthesis of substituted tetrahydroisoquinolines. This approach has been successfully employed for the preparation of 1,1-disubstituted derivatives through the reaction of ketoamides with Grignard reagents, followed by cyclization. nih.gov

In this methodology, a ketoamide precursor is treated with a Grignard reagent. The organometallic reagent adds to the carbonyl group, forming a tertiary alcohol upon workup. The resulting intermediate can then undergo acid-catalyzed cyclization to yield the 1,1-disubstituted tetrahydroisoquinoline. nih.gov While this specific application leads to substitution at the C-1 position, Grignard reagents can also be utilized to introduce functionality at other positions of the tetrahydroisoquinoline ring system, depending on the starting material. For instance, a Grignar-ready functional group at the eventual C-3 position of the precursor could be envisioned.

N-Acylation Strategies for Tetrahydroisoquinoline-3-carboxylate Derivatives

N-acylation of the tetrahydroisoquinoline nitrogen is a common strategy to introduce a wide range of functional groups and to build more complex molecules. This is particularly relevant for derivatives of tetrahydroisoquinoline-3-carboxylic acid, which are direct precursors to this compound. The secondary amine of the tetrahydroisoquinoline ring is nucleophilic and readily reacts with various acylating agents.

This reaction is fundamental in the synthesis of medicinally important compounds. For example, in the development of potent and selective melanocortin subtype-4 receptor agonists, the N-acylation of a (3R)-1,2,3,4-tetrahydroisoquinolinium-3-ylcarbonyl derivative was a key step in constructing the final complex molecule. This highlights the utility of N-acylation in elaborating the core tetrahydroisoquinoline scaffold. The resulting N-acylated tetrahydroisoquinoline-3-carboxylate can then be reduced to the corresponding N-acylated this compound.

Preparation of Specific Chiral Enantiomers

The biological activity of tetrahydroisoquinoline derivatives is often dependent on their stereochemistry. Therefore, the development of methods for the preparation of specific chiral enantiomers of this compound is of significant importance. Asymmetric synthesis can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or by starting from enantiomerically pure precursors.

For instance, the synthesis of enantiopure 3-substituted tetrahydroisoquinolines can be achieved through an intramolecular Friedel-Crafts cyclization of in situ generated tosylate intermediates from N,N-dibenzyl-α-aminols derived from chiral amino acids. organic-chemistry.org This approach allows for the direct formation of optically active 3-substituted tetrahydroisoquinolines. Specifically for the target compound, both the (R) and (S) enantiomers of this compound are known and have been characterized. The (S)-enantiomer, for example, is cataloged with the CAS number 18881-17-9. mdpi.com The availability of specific enantiomers is crucial for pharmacological studies and the development of stereospecific drugs.

Advanced Synthetic Approaches

More advanced synthetic strategies have been developed to create diverse libraries of tetrahydroisoquinoline derivatives and to control the stereochemistry of the products with high precision.

Combinatorial Library Synthesis Utilizing the Scaffold

Combinatorial chemistry and solid-phase synthesis are powerful tools for the rapid generation of large numbers of structurally related compounds for biological screening. The tetrahydroisoquinoline scaffold is well-suited for this approach due to the presence of multiple points for diversification. Libraries of substituted tetrahydroisoquinolines can be produced using microwave-assisted Bischler-Napieralski or Pictet-Spengler reactions. organic-chemistry.org

Solid-phase synthesis offers a streamlined process for creating libraries of derivatives. For example, a library of tetrahydroquinoline-derived natural-product-like small molecules has been developed from an enantiomerically pure tetrahydroquinoline scaffold immobilized on a solid support. semanticscholar.org This scaffold can then be functionalized at different positions, such as through acylation of a hydroxyl group, coupling of amino acids to an amino group, and amidation of a terminal amine. semanticscholar.org This strategy can be adapted to the this compound scaffold to generate a library of derivatives with diverse substituents on the nitrogen atom and the hydroxyl group.

Stereoselective Synthetic Pathways

The development of stereoselective synthetic pathways is crucial for obtaining enantiomerically pure tetrahydroisoquinoline derivatives. Various methods have been explored to achieve high levels of stereocontrol in the synthesis of these compounds.

One effective approach is the use of chiral N-tert-butanesulfinyl imines in the synthesis of 3-substituted 1,2,3,4-tetrahydroisoquinoline derivatives. This method allows for the stereoselective construction of the tetrahydroisoquinoline core in an enantioenriched form. The synthesis often involves key steps such as diastereoselective allylation and propargylation of the chiral imine, followed by ruthenium-catalyzed ring-closing enyne metathesis and rhodium-catalyzed cyclotrimerization. ua.es These advanced catalytic methods provide precise control over the stereochemistry of the final product. Other stereoselective approaches include asymmetric hydrogenation and transfer hydrogenation, which have been successfully applied to the synthesis of a wide range of chiral tetrahydroisoquinolines. mdpi.com

Carbonylation and Coupling Reactions for Derivative Synthesis

The functionalization of the 1,2,3,4-tetrahydroisoquinoline scaffold through carbonylation and, more extensively, coupling reactions represents a powerful strategy for the synthesis of a diverse array of derivatives. These methods facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of various substituents onto the core structure. In particular, transition-metal-catalyzed cross-coupling reactions have become indispensable tools for modifying the tetrahydroisoquinoline ring system.

A significant area of development has been in cross-dehydrogenative coupling (CDC) reactions, which allow for the direct formation of C-C bonds by combining two different C-H bonds. nih.gov This approach is highly atom-efficient as it avoids the need for pre-functionalization of the starting materials, thus shortening synthetic pathways. nih.gov These reactions often involve the activation of a C(sp³)–H bond adjacent to the nitrogen atom within the tetrahydroisoquinoline ring. nih.govacs.org

Various metal catalysts, including those based on copper and iron, have been successfully employed to facilitate these transformations. nih.gov Copper catalysis, for instance, has historical roots in the Ullmann coupling reaction and has seen a resurgence in modern synthetic chemistry. nih.gov Iron catalysis is particularly attractive due to the metal's low cost and environmental benignity. nih.gov

The scope of these coupling reactions is broad, allowing for the introduction of a wide range of functional groups. Pronucleophiles such as indoles, pyrroles, electron-rich arenes, nitroalkanes, alkynes, and silyl (B83357) enol ethers have been successfully coupled with N-protected or unprotected tetrahydroisoquinolines. nih.govacs.orgfrontiersin.org The choice of oxidant, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or tert-butyl hydroperoxide (TBHP), is often crucial for the success of these reactions. acs.orgacs.org

Detailed research findings have demonstrated the versatility and efficiency of these methods. For example, copper-catalyzed CDC reactions have been shown to be effective even under solvent-free ball-milling conditions, leading to good yields in short reaction times. acs.org In some cases, the copper milling balls themselves can act as the catalyst, simplifying recovery and reuse. acs.org Similarly, iron-catalyzed protocols have been developed for the straightforward synthesis of 1-(3-indolyl)-tetrahydroisoquinolines. nih.gov

The following tables summarize selected research findings on the use of coupling reactions for the synthesis of functionalized tetrahydroisoquinoline derivatives.

Table 1: Copper-Catalyzed Cross-Dehydrogenative Coupling of N-Boc-Tetrahydroisoquinoline with Indoles

| Entry | Indole (B1671886) Reactant | Catalyst | Yield (%) | Reference |

| 1 | Indole | Cu(OTf)₂ | 75 | nih.gov |

| 2 | N-Methylindole | Cu(OTf)₂ | 70 | nih.gov |

| 3 | 2-Methylindole | Cu(OTf)₂ | 67 | nih.gov |

Reaction conditions involved N-Boc THIQ and the respective indole in the presence of a copper catalyst. nih.gov

Table 2: DDQ-Mediated Solvent-Free CDC Reaction of Tetrahydroisoquinolines

| Pronucleophile | Catalyst | Yield (%) | Reaction Time (min) | Reference |

| Nitromethane | None | 86 | 40 | acs.org |

| Phenylacetylene | Copper Balls | 82 | 40 | acs.org |

| Indole | Copper Balls | 85 | 30 | acs.org |

Reactions were performed under high-speed ball-milling conditions with DDQ as the oxidant. acs.org

Table 3: Oxidative Coupling of N-Phenyl-1,2,3,4-tetrahydroisoquinoline with Various Pronucleophiles

| Pronucleophile | Catalyst System | Yield (%) | Reference |

| Nitromethane | CuNPs/MagSilica, TBHP | 98 | acs.org |

| Diethyl Phosphite | CuNPs/MagSilica, TBHP | 80 | acs.org |

| Phenylacetylene | CuNPs/MagSilica, TBHP | 75 | acs.org |

| Indole | CuNPs/MagSilica, TBHP | 85 | acs.org |

Reactions were catalyzed by copper nanoparticles supported on silica-coated maghemite (CuNPs/MagSilica) with TBHP as the oxidant. acs.org

These methodologies provide robust and versatile routes to a wide range of derivatives based on the this compound structure, facilitating further exploration of their chemical and biological properties. The direct functionalization of C-H bonds represents a particularly powerful and sustainable strategy in this field. nih.govnih.gov

Chemical Reactivity and Derivatization Strategies of 1,2,3,4 Tetrahydroisoquinolin 3 Yl Methanol

Functional Group Transformations at the Hydroxymethyl Moiety

The hydroxymethyl group at the C3 position of the tetrahydroisoquinoline ring is a prime site for a variety of chemical transformations, including oxidation, reduction, and substitution reactions. These modifications allow for the introduction of different functional groups, significantly expanding the chemical space accessible from this starting material.

Oxidation Reactions to Carboxylic Acids or Aldehydes

The primary alcohol of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. It is often advantageous to protect the secondary amine of the tetrahydroisoquinoline core, for instance as a tert-butyloxycarbonyl (Boc) carbamate, to prevent side reactions.

Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or conditions like the Swern oxidation are typically employed for the conversion of the primary alcohol to the corresponding aldehyde, 1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde. semanticscholar.orgresearchgate.net The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures, is known for its mildness and tolerance of various functional groups. acs.org

For the oxidation to the carboxylic acid, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, stronger oxidizing agents are required. rsc.orgsigmaaldrich.comnih.govnih.gov Reagents such as potassium permanganate (B83412) (KMnO4) or Jones reagent (chromium trioxide in sulfuric acid) can effectively achieve this transformation. utah.edu These powerful oxidants will typically convert the primary alcohol directly to the carboxylic acid.

| Starting Material | Product | Reagent(s) | Reaction Type |

| This compound | 1,2,3,4-Tetrahydroisoquinoline-3-carbaldehyde | Pyridinium Chlorochromate (PCC) or Swern Oxidation reagents | Oxidation |

| This compound | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | Potassium Permanganate (KMnO4) or Jones Reagent | Oxidation |

Reduction Reactions to Produce Diverse Derivatives

Further diversification of the this compound scaffold can be achieved through the reduction of its oxidized derivatives. For instance, the aldehyde, 1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde, can be reduced back to the primary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH4). researchgate.netacs.orgresearchgate.net

More extensive reduction of the carboxylic acid or its ester derivatives can lead to the formation of the corresponding primary alcohol. Lithium aluminum hydride (LiAlH4), a potent reducing agent, is commonly used for the reduction of esters, such as methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate, and carboxylic acids to primary alcohols. sigmaaldrich.comresearchgate.netbeilstein-journals.org This reaction pathway offers a method to re-generate the starting alcohol or to introduce isotopic labels if a deuterated reducing agent is used.

| Starting Material | Product | Reagent(s) | Reaction Type |

| 1,2,3,4-Tetrahydroisoquinoline-3-carbaldehyde | This compound | Sodium Borohydride (NaBH4) | Reduction |

| Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | This compound | Lithium Aluminum Hydride (LiAlH4) | Reduction |

Substitution Reactions with Various Nucleophiles

The hydroxyl group of the hydroxymethyl moiety is a poor leaving group. Therefore, to facilitate nucleophilic substitution reactions, it must first be converted into a better leaving group, such as a tosylate or a halide. This activation step opens the door to the introduction of a wide range of nucleophiles.

One common strategy involves the tosylation of the alcohol with p-toluenesulfonyl chloride in the presence of a base like pyridine. The resulting (1,2,3,4-tetrahydroisoquinolin-3-yl)methyl tosylate is then a versatile intermediate for substitution reactions. For example, reaction with sodium azide (B81097) can yield (1,2,3,4-tetrahydroisoquinolin-3-yl)methyl azide, which can be further reduced to the corresponding amine. Similarly, displacement with cyanide, often from sodium or potassium cyanide, can introduce a cyano group, which can be a precursor to carboxylic acids, amides, or amines.

| Activated Intermediate | Nucleophile | Product |

| (1,2,3,4-Tetrahydroisoquinolin-3-yl)methyl tosylate | Sodium Azide (NaN3) | (1,2,3,4-Tetrahydroisoquinolin-3-yl)methyl azide |

| (1,2,3,4-Tetrahydroisoquinolin-3-yl)methyl bromide | Potassium Cyanide (KCN) | (1,2,3,4-Tetrahydroisoquinolin-3-yl)acetonitrile |

Modifications of the Tetrahydroisoquinoline Core

The nitrogen atom of the tetrahydroisoquinoline ring is a nucleophilic center and can readily undergo various substitution reactions. Additionally, the aromatic ring of the core can be functionalized through electrophilic substitution reactions, provided the nitrogen is appropriately protected.

N-Substitution Reactions

The secondary amine of the tetrahydroisoquinoline core is readily amenable to N-alkylation and N-acylation reactions. researchgate.net N-alkylation can be achieved by treating this compound with an alkyl halide, such as benzyl (B1604629) bromide, in the presence of a base to yield the corresponding N-alkylated product. rsc.org Reductive amination is another effective method for N-alkylation.

N-acylation can be accomplished using acylating agents like acetic anhydride or acyl chlorides in the presence of a base. semanticscholar.org For example, reaction with acetic anhydride will yield the N-acetyl derivative. semanticscholar.org These N-substituted derivatives are often synthesized to modulate the electronic properties of the nitrogen atom and to introduce diverse structural motifs. nih.govnih.govrsc.orgmdpi.com

| Reaction Type | Reagent(s) | Product |

| N-Alkylation | Benzyl Bromide, Base | N-Benzyl-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanol |

| N-Acylation | Acetic Anhydride, Base | N-Acetyl-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanol |

Halogenation Reactions (e.g., Bromination, Iodination)

Electrophilic halogenation of the aromatic ring of the tetrahydroisoquinoline core typically requires protection of the nitrogen atom to prevent its reaction with the electrophile and to control the regioselectivity of the halogenation. The N-Boc protecting group is commonly used for this purpose.

Bromination of N-Boc protected this compound can be carried out using electrophilic brominating agents such as N-bromosuccinimide (NBS). researchgate.net The position of bromination on the aromatic ring is directed by the activating effect of the methylene (B1212753) group and the steric hindrance of the protecting group. Similarly, iodination can be achieved using electrophilic iodine sources. The resulting halogenated derivatives serve as important intermediates for further functionalization through cross-coupling reactions.

| Reaction Type | Reagent(s) | Product |

| Bromination | N-Bromosuccinimide (NBS) | Bromo-N-Boc-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanol |

| Iodination | N-Iodosuccinimide (NIS) | Iodo-N-Boc-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanol |

Nitration Reactions

The introduction of a nitro (-NO₂) group onto the aromatic ring of this compound is a key derivatization strategy. This electrophilic aromatic substitution reaction is highly regioselective. The nitration of the parent compound yields (1,2,3,4-Tetrahydro-7-nitroisoquinolin-3-yl)methanol, indicating that substitution occurs specifically at the C-7 position of the tetrahydroisoquinoline core. nih.gov

The regioselectivity of nitration on the tetrahydroisoquinoline ring system is dictated by the electronic properties of the bicyclic structure. Studies on the closely related compound, tetrahydroquinoline, provide insight into the directing effects at play. researchgate.net In strongly acidic nitrating media (e.g., a mixture of nitric acid and sulfuric acid), the secondary amine in the heterocyclic ring is protonated, forming an ammonium (B1175870) ion. researchgate.netmasterorganicchemistry.com This -NH₂⁺- group acts as a deactivating, meta-directing group. However, its deactivating effect is primarily felt in the heterocyclic ring.

| Reactant | Typical Nitrating Agent | Major Product | Observed Position of Nitration |

|---|---|---|---|

| This compound | HNO₃/H₂SO₄ | (1,2,3,4-Tetrahydro-7-nitroisoquinolin-3-yl)methanol | C-7 |

Coordination Chemistry

The nitrogen and oxygen atoms within this compound make it a viable candidate for acting as a ligand in coordination chemistry, capable of forming stable complexes with various metal ions.

Complexation with Transition Metals (e.g., Cu²⁺, Co²⁺, Fe³⁺)

The tetrahydroisoquinoline framework is known to coordinate with a variety of transition metals. Research has demonstrated the synthesis and characterization of coordination compounds of Cu²⁺, Co²⁺, Co³⁺, and Fe³⁺ with ligands derived from (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, a close structural analog of this compound. researchgate.netnih.gov In one study, a more complex ligand, 2,6-bis[((3S)-3-(methoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-2-yl)carbonyl]pyridine, was successfully used to form stable complexes with these metals. researchgate.netnih.gov This demonstrates the inherent ability of the tetrahydroisoquinoline nitrogen to participate in metal coordination.

The nitrogen atom of the tetrahydroisoquinoline ring and the oxygen atom of the hydroxymethyl group in this compound can act as a bidentate N,O-chelate. The formation of such chelate rings enhances the stability of the resulting metal complexes. The coordination of copper(II) with various isoquinoline-based ligands has been extensively studied, resulting in complexes with diverse structures and properties. nih.gov Similarly, numerous cobalt(II) and cobalt(III) complexes with N,O-chelating ligands have been reported, often exhibiting octahedral or tetrahedral geometries. mdpi.commostwiedzy.pl Iron-catalyzed reactions involving tetrahydroisoquinolines also proceed via the formation of an iron-substrate complex, highlighting the interaction between the metal center and the heterocyclic ligand. acs.orgnih.gov

| Metal Ion | Ligand System | Significance | Reference |

|---|---|---|---|

| Cu²⁺, Co²⁺, Co³⁺, Fe³⁺ | 2,6-bis[((3S)-3-(methoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-2-yl)carbonyl]pyridine | Demonstrates the capability of the THIQ moiety to form stable complexes with these specific metals. | researchgate.netnih.gov |

| Cu²⁺ | 1-(Isoquinolin-3-yl)heteroalkyl-2-ones | Shows coordination of the related isoquinoline (B145761) core with copper(II). | nih.gov |

| Co³⁺ | Various N,O chelates | General studies show cobalt's propensity to form stable complexes with N,O-donor ligands. | mdpi.com |

| Fe³⁺ | Aminosugar derivatives forming THIQ systems | FeCl₃ is used as a reagent and catalyst, implying complex formation during the reaction cascade. | acs.org |

Design and Application as Ligands in Asymmetric Catalysis

Chiral 1,2,3,4-tetrahydroisoquinolines are highly valuable scaffolds for the development of chiral ligands used in asymmetric catalysis. rsc.orgmdpi.com The compound this compound belongs to the class of chiral β-amino alcohols, which are well-established as effective ligands for a range of catalytic asymmetric reactions. clockss.org

The utility of tetrahydroisoquinoline-derived β-amino alcohols as chiral ligands has been demonstrated in the asymmetric addition of diethylzinc (B1219324) to benzaldehyde. clockss.org In this reaction, the ligand first coordinates with the diethylzinc reagent, forming a chiral catalytic complex in situ. This complex then orchestrates the enantioselective transfer of an ethyl group to the benzaldehyde, resulting in a chiral secondary alcohol product.

The effectiveness of the catalysis is highly dependent on the structure of the ligand and the reaction conditions, such as the solvent used. For instance, a study evaluating three different chiral tetrahydroisoquinoline-derived β-amino alcohols found that enantioselectivity varied significantly with the substituent on the amino alcohol and the choice of solvent. clockss.org The ligand bearing a 2,2-diphenyl-2-hydroxyethyl group provided the highest enantioselectivity. clockss.org These findings underscore the potential of this compound and its derivatives as tunable ligands for achieving high stereocontrol in asymmetric synthesis.

| Ligand | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |

|---|---|---|---|---|

| (R)-2-(6-Methoxy-1-(2-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanol | Toluene (B28343) | 98 | 58 | R |

| (R)-2-(6-Methoxy-1-(2-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanol | Hexane | 99 | 66 | R |

| (R)-2-(6-Methoxy-1-(2-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanol | THF | 99 | 12 | R |

| (R)-1-(6-Methoxy-1-(2-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl)-3,3-dimethylbutan-2-ol | Toluene | 99 | 2 | S |

| (R)-2-(6-Methoxy-1-(2-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl)-1,1-diphenylethan-1-ol | Toluene | 99 | 74 | R |

Data sourced from HETEROCYCLES, Vol. 76, No. 1, 2008. clockss.org

Biological Activities and Pharmacological Profiles of 1,2,3,4 Tetrahydroisoquinolin 3 Yl Methanol Derivatives

Broad Spectrum Biological Activities of Tetrahydroisoquinolines and their Derivatives

The tetrahydroisoquinoline core is a versatile pharmacophore, with derivatives demonstrating a broad spectrum of biological activities. These activities are often contingent on the nature and position of substituents on the heterocyclic ring system. Research has highlighted the potential of THIQ derivatives in various therapeutic areas, including but not limited to, antimicrobial, neuroprotective, and antitumor applications.

Antimicrobial Effects

While specific studies on the antimicrobial effects of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol derivatives are not extensively available in the reviewed literature, the broader class of tetrahydroisoquinoline derivatives has shown notable antimicrobial properties. For instance, novel THIQ analogs conjugated with lipid-like choline moieties have been synthesized and evaluated for their antibacterial properties. These modifications were introduced to potentially improve the absorption properties of the compounds. Within this series, certain derivatives displayed significant activity, with one compound being more active against Gram-positive bacteria and another showing superiority against Gram-negative bacterial species nih.gov.

Furthermore, N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized and evaluated for their antimicrobial activities. Two derivatives, in particular, exhibited significant antifungal properties against a variety of fungal species, including Aspergillus spp, Penicillium spp, and Botrytis cinerea conicet.gov.ar. However, the antibacterial activity of these specific N-sulfonyl derivatives was found to be limited, with Minimum Inhibitory Concentrations (MICs) greater than 50 µg/mL against the tested bacterial strains conicet.gov.ar.

A study on tricyclic isoquinoline (B145761) derivatives, synthesized from 1-methyl-3,4-dihydroisoquinolines, demonstrated antibacterial properties against some Gram-positive pathogens. Specifically, compounds with certain substitutions showed activity against Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium mdpi.com.

These findings from the broader class of THIQs suggest that the this compound scaffold could serve as a basis for the development of novel antimicrobial agents, although direct evidence for this specific derivative is currently lacking.

Neuroprotective Properties

The neuroprotective potential of tetrahydroisoquinoline derivatives has been a subject of considerable research, particularly in the context of neurodegenerative diseases like Parkinson's and Alzheimer's. While direct studies on this compound derivatives are scarce, research on other THIQ analogs provides valuable insights.

For example, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) and its derivatives have been investigated for their neuroprotective or neurotoxic activities. In studies using SH-SY5Y cells, it was found that hydroxyl-substituted 1MeTIQ derivatives exhibited greater neuroprotective efficacy than the parent compound nih.gov. The neuroprotective mechanism of 1MeTIQ is thought to be complex, involving the scavenging of free radicals and the inhibition of glutamate-induced excitotoxicity through antagonism of the glutamatergic system nih.gov. Further research has indicated that 1MeTIQ can provide protection against Aβ-induced reduction of synaptic proteins and inhibit oxidative stress in primary hippocampal neurons, suggesting its potential in Alzheimer's disease treatment nih.gov.

The naturally occurring THIQ analog, Oleracein E, has demonstrated neuroprotection in cell and animal models of Parkinson's disease by improving motor functions, preserving dopaminergic neurons, scavenging free radicals, and inhibiting neuronal apoptosis semanticscholar.org. Another THIQ derivative, dauricine, has shown neuroprotective effects in Alzheimer's disease models by reducing Aβ accumulation and exhibiting anti-apoptotic and antioxidant properties semanticscholar.org.

Although these findings are for different THIQ derivatives, they underscore the potential of the tetrahydroisoquinoline scaffold in the development of neuroprotective agents. Future research could explore whether the this compound core can be functionalized to yield compounds with similar or enhanced neuroprotective profiles.

Antitumor Activity

The tetrahydroisoquinoline framework is a key component of several potent antitumor antibiotics and synthetic molecules. While specific data on the antitumor activity of this compound derivatives is limited, the broader class of THIQs has been extensively studied for its cytotoxic effects against various cancer cell lines.

A study investigating thirty-eight newly synthesized tetrahydroisoquinoline derivatives revealed that compounds with bulky substituents, such as a 3,4-dimethoxybenzoyl group, showed high tumor-specific cytotoxicity against human oral squamous cell carcinoma cell lines nih.gov. The mechanism of cell death induced by these derivatives appeared to involve autophagy in the squamous cell carcinoma lines nih.gov.

Novel 5,6,7,8-tetrahydroisoquinolines and 6,7,8,9-tetrahydrothieno[2,3-c]isoquinolines incorporating a 4-(N,N-dimethylamino)phenyl moiety have been synthesized and evaluated for their anticancer activity against lung (A459) and breast (MCF7) cancer cell lines. Several of these compounds exhibited moderate to strong anticancer activity, with some derivatives showing potent cytotoxic effects comparable to the standard drug doxorubicin nih.gov. The mechanisms of action were found to involve cell cycle arrest and apoptosis, with specific compounds acting as potent inhibitors of cyclin-dependent kinase 2 (CDK2) and dihydrofolate reductase (DHFR) nih.gov.

Additionally, novel chalcone derivatives based on a tetrahydro- nih.govsemanticscholar.orgnih.govtriazolo[3,4-a]isoquinoline scaffold have been shown to suppress breast carcinoma through cell cycle arrest and apoptosis. Specifically, chalcone analogues with a methoxy (B1213986) group displayed significant, concentration-dependent inhibition of breast cancer cell proliferation mdpi.com.

These examples highlight the potential of the tetrahydroisoquinoline scaffold in the design of new anticancer agents. Further investigation is warranted to determine if derivatives of this compound can be developed into effective antitumor compounds.

Antitrypanosomal Activity

Human African Trypanosomiasis (HAT) is a neglected tropical disease with limited treatment options. Research into new therapeutic agents has included the exploration of various heterocyclic compounds.

While specific studies on the antitrypanosomal activity of this compound derivatives were not identified in the search results, research on related quinoline derivatives has shown promise. A study on 1,2-dihydroquinolin-6-ol derivatives, which share some structural similarities with tetrahydroisoquinolines, led to the discovery of compounds with potent in vitro activity against Trypanosoma brucei rhodesiense. Several N1-substituted derivatives displayed nanomolar IC₅₀ values and high selectivity indices nih.gov. The mode of action for these compounds was implicated to involve oxidative stress nih.gov.

Furthermore, the methanol (B129727) extract of Echinops kebericho roots, which contains alkaloids, has demonstrated in vitro and in vivo antitrypanosomal effects against Trypanosoma congolense nih.gov. While the specific active compounds were not identified as tetrahydroisoquinolines, this highlights the potential of natural product-derived alkaloids in this therapeutic area.

Although direct evidence is lacking for this compound derivatives, the activity of related heterocyclic structures suggests that this scaffold could be a starting point for the design of new antitrypanosomal agents.

Antibacterial Activity

The antibacterial potential of tetrahydroisoquinoline derivatives has been investigated against a range of pathogenic bacteria. As mentioned in the antimicrobial effects section, the broader class of THIQs has shown promise.

Specifically, a study on novel tetrahydroisoquinoline-dipeptide conjugates revealed significant antibacterial activity against Escherichia coli and other bacterial strains. Cationic THIQ dipeptide conjugates, in particular, showed notable activity against all screened microbial strains nih.gov.

Another study reported that a novel (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline derivative was most susceptible to Staphylococcus epidermidis and Klebsiella pneumoniae at a concentration of 25 μg ml⁻¹ nih.gov.

Furthermore, research on tricyclic isoquinoline derivatives showed that certain compounds possessed antibacterial properties against Gram-positive pathogens, including Staphylococcus aureus and Streptococcus pneumoniae mdpi.com.

These findings, although not specific to this compound derivatives, indicate that the tetrahydroisoquinoline scaffold is a viable platform for the development of new antibacterial agents.

Anti-HIV Activity

While the broader class of 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) derivatives has shown potential as anti-HIV agents, specific data on derivatives of this compound remains limited. Research has primarily focused on modifications at other positions of the THIQ ring. For instance, a series of 1-aryl-6,7-dihydroxy(methoxy)-1,2,3,4-tetrahydroisoquinolines were synthesized and evaluated for their activity against HIV-1. Several of these compounds demonstrated potent anti-HIV activities, with EC50 values in the low micromolar range. sdiarticle4.com Another study focused on isoquinoline-based CXCR4 antagonists, a receptor crucial for HIV entry into host cells, and found that these compounds exhibited excellent anti-HIV activity. nih.gov However, these studies did not specifically explore derivatives of this compound, highlighting a gap in the current research landscape.

Anti-inflammatory Activity

The anti-inflammatory potential of the broader family of tetrahydroisoquinoline derivatives is well-documented. dntb.gov.ua For example, a study on a 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride demonstrated a pronounced anti-inflammatory effect, surpassing that of the standard drug diclofenac sodium in a formalin-induced arthritis model in rats. rsc.org The mechanism of action for the anti-inflammatory properties of many THIQ derivatives is linked to their ability to inhibit the production of pro-inflammatory mediators. However, specific research focusing on the anti-inflammatory activity of derivatives of this compound is not yet prevalent in the published literature, indicating an area ripe for future investigation.

Anti-Alzheimer Activity

The tetrahydroisoquinoline scaffold is a key feature in many compounds being investigated for the treatment of Alzheimer's disease. nih.gov Research has shown that certain derivatives can modulate the processing of amyloid precursor protein (APP), a key step in the pathology of Alzheimer's. A study on new 1,2,3,4-tetrahydroisoquinoline derivatives revealed their potential to stimulate the release of the soluble amyloid precursor protein alpha (sAPPα) and inhibit gamma-secretase, both of which are considered beneficial in preventing the formation of amyloid plaques. nih.gov While these findings are promising for the THIQ class as a whole, dedicated studies on this compound derivatives are needed to ascertain their specific contributions to anti-Alzheimer's research.

Anticonvulsant Activity

Various derivatives of 1,2,3,4-tetrahydroisoquinoline have been investigated for their anticonvulsant properties. nih.govnih.gov One study synthesized a series of N-(tetrahydroisoquinolinyl)-2-methoxybenzamides that showed high affinity for the SB-204269 binding site and excellent anticonvulsant activity in animal models. nih.gov Another research effort focused on 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as potential non-competitive AMPA receptor antagonists, with some compounds demonstrating high potency in preventing sound-induced seizures in mice. nih.gov Despite these advances, the anticonvulsant potential of derivatives specifically stemming from this compound has not been extensively explored.

Anti-hypoxic Activity

Limited research is available on the anti-hypoxic activity of tetrahydroisoquinoline derivatives. One notable study found that (+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroiso-quinoline hydrochloride not only acted as an effective anticonvulsant but also exhibited anti-hypoxic activity in mice. nih.gov This finding suggests that the tetrahydroisoquinoline scaffold may have a role to play in conditions involving oxygen deprivation. However, there is currently no specific research on the anti-hypoxic effects of this compound derivatives.

Contractile Activity on Smooth Muscle

The influence of tetrahydroisoquinoline derivatives on smooth muscle contractility has been an area of interest. A study on substituted 1,2,3,4-tetrahydroisoquinolines, specifically 1,1-dialkyl derivatives, found that some of these compounds possess contractile activity on guinea pig gastric smooth muscle preparations. nih.govsemanticscholar.org This suggests a potential role for these compounds in modulating gastrointestinal motility. As with other activities, direct studies on the contractile effects of this compound derivatives on smooth muscle are yet to be reported.

Receptor and Enzyme Modulation

A key area where derivatives of this compound have shown specific activity is in enzyme modulation. A study on 3-substituted analogues of 1,2,3,4-tetrahydroisoquinoline identified This compound (also referred to as 3-(hydroxymethyl)-THIQ) as a potent inhibitor of the enzyme phenylethanolamine N-methyltransferase (PNMT). PNMT is responsible for the conversion of norepinephrine to epinephrine. The study reported a Ki value of 2.4 µM for 3-(hydroxymethyl)-THIQ, indicating its significant inhibitory potential.

| Compound | Enzyme Target | Ki (µM) |

| This compound | Phenylethanolamine N-methyltransferase (PNMT) | 2.4 |

This finding highlights the potential of the 3-hydroxymethyl substituent in directing the activity of the tetrahydroisoquinoline scaffold towards specific enzyme targets. Further research into derivatives of this compound could lead to the development of selective modulators for a range of receptors and enzymes. For instance, other studies on the broader THIQ class have identified potent and selective ligands for the dopamine (B1211576) D3 receptor, showcasing the tunability of this scaffold for specific receptor interactions. researchgate.net

Interaction with Neurotransmitter Receptors

While the broader class of 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives has been extensively studied for its interactions with a wide array of neurotransmitter receptors, specific research focusing exclusively on derivatives of this compound is more limited. The available literature primarily highlights their significant modulatory effects on dopamine and opioid receptor systems. For instance, certain THIQ analogs have been shown to act as positive allosteric modulators of N-Methyl-d-Aspartate (NMDA) receptors, with some demonstrating selectivity for GluN2B, GluN2C, and GluN2D subunits nih.gov. However, these studies have not specifically elaborated on derivatives that feature the 3-hydroxymethyl group.

Inhibition of Enzymes Involved in Pathogen Metabolism

The 1,2,3,4-tetrahydroisoquinoline framework serves as a valuable pharmacophore in the quest for new antimicrobial agents. Derivatives based on this structure have demonstrated the ability to inhibit enzymes that are essential for the survival of pathogens. For example, a series of THIQ analogs has been identified as inhibitors of MurE synthetase, an enzyme critical for the biosynthesis of peptidoglycan in bacterial cell walls semanticscholar.org. Furthermore, some N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives have shown notable antifungal activity against a range of fungal species, including Aspergillus spp, Penicillium spp, and Botrytis cinerea researchgate.netconicet.gov.ar. Although these findings are promising, the specific this compound derivatives within these studies and their direct enzyme inhibition profiles are not explicitly detailed in the currently available scientific literature.

Dopamine Receptor Modulation (e.g., D2 Receptor-Blocking Activity, D1 Positive Allosteric Modulation)

Derivatives of 1,2,3,4-tetrahydroisoquinoline are well-recognized for their capacity to interact with dopamine receptors, leading to the development of potent and selective ligands for the D1, D2, and D3 receptor subtypes.

D2 Receptor-Blocking Activity: Certain 1,1-dialkyl-1,2,3,4-tetrahydroisoquinolines have been reported to exhibit dopamine D2 receptor-blocking activity. While these are not direct derivatives of this compound, this underscores the potential of the broader THIQ scaffold in modulating this particular receptor.

Dopamine D3 Receptor Ligands: A significant number of N-alkylated 1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized and identified as selective dopamine D3 receptor antagonists nih.gov. For instance, the compound (E)-3-(4-iodophenyl)-N-(4-(1,2,3,4-tetrahydroisoquinolin-2-yl)butyl)acrylamide displayed a high affinity for the D3 receptor (Ki(hD3) = 12 nM) and a 123-fold preference over the D2 receptor subtype nih.gov. In a separate study, modification of a tetrahydroisoquinoline derivative led to a compound with high D3 receptor affinity (pKi 8.4) and a 150-fold selectivity over the D2 receptor nih.gov. It is important to note that these examples are derivatives of the core THIQ structure rather than specifically of this compound.

D1 Receptor Modulation: The synthesis of novel 4-aryl-1,2,3,4-tetrahydroisoquinolines has been undertaken to develop probes for dopamine receptor ligands. One such derivative was identified as a potent D1 agonist, with a potency comparable to dopamine in stimulating rat retinal adenylate cyclase researchgate.net.

Kappa Opioid Receptor Antagonism

A significant focus of research on 1,2,3,4-tetrahydroisoquinoline derivatives has been the development of kappa opioid receptor (KOR) antagonists. These compounds hold therapeutic promise for the treatment of depression, anxiety, and substance use disorders. Several potent and selective KOR antagonists have been developed based on the (3R)-1,2,3,4-tetrahydro-7-hydroxy-3-isoquinolinecarboxamide scaffold, which is structurally analogous to this compound.

A key example in this class is JDTic, a potent and selective KOR antagonist nih.gov. Extensive structure-activity relationship (SAR) studies on JDTic have paved the way for the creation of even more potent and selective analogs. For example, the compound (3R)-7-hydroxy-N-{(1S)-2-methyl-1-[(−4-methylpiperidine-1-yl)methyl]propyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide, also known as 4-Me-PDTic, demonstrated a Ke of 0.37 nM and exhibited high selectivity for the KOR over the mu and delta opioid receptors.

Further investigations have explored simpler tetrahydroisoquinolines as KOR antagonists. The compound (3R)-7-hydroxy-N-[(1S)-2-methyl-1-(piperidine-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide was identified as a pure opioid antagonist with a Ke of 6.80 nM at the KOR nih.gov. Another derivative, (3R)-N-[(1R)-1-(cyclohexylmethyl)-2-methylpropyl]-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide, displayed even greater potency with a Ke of 0.14 nM at the KOR, along with excellent selectivity nih.gov.

| Compound Name | KOR Ke (nM) | Selectivity (KOR vs. μ/δ) |

|---|---|---|

| (3R)-7-hydroxy-N-{(1S)-2-methyl-1-[(−4-methylpiperidine-1-yl)methyl]propyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (4-Me-PDTic) | 0.37 | 645-fold vs. μ, >8100-fold vs. δ |

| (3R)-7-hydroxy-N-[(1S)-2-methyl-1-(piperidine-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide | 6.80 | 21-fold vs. μ, 441-fold vs. δ nih.gov |

| (3R)-N-[(1R)-1-(cyclohexylmethyl)-2-methylpropyl]-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide | 0.14 | 1730-fold vs. μ, 4570-fold vs. δ nih.gov |

ORL1-Receptor Antagonist Activity

The opioid receptor-like 1 (ORL1) receptor, also known as the nociceptin receptor, is a promising target for the development of novel analgesics and therapies for other disorders of the central nervous system. Despite active research in the development of ORL1 receptor antagonists, there is currently a lack of specific information in the scientific literature regarding this compound derivatives that exhibit this particular activity. The well-known ORL1 antagonist, JTC-801, does not belong to the this compound class of compounds nih.gov.

Structure-Activity Relationship (SAR) Studies

Influence of Electron-Donating, Electron-Withdrawing, and Heterocyclic Functional Groups on Biological Potential

The biological activity of 1,2,3,4-tetrahydroisoquinoline derivatives is profoundly influenced by the chemical nature and placement of substituents on both the aromatic ring and the nitrogen atom.

Influence of Electron-Donating and Electron-Withdrawing Groups:

Structure-activity relationship (SAR) studies of various THIQ derivatives have consistently shown that the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the phenyl ring can significantly alter their biological properties dntb.gov.uaresearchgate.net.

In the case of kappa opioid receptor antagonists derived from the 1,2,3,4-tetrahydroisoquinoline-3-carboxamide scaffold, a hydroxyl group, which is an electron-donating group, at the 7-position of the tetrahydroisoquinoline ring is a recurring feature in highly potent antagonists such as JDTic and its analogs nih.gov.

For dopamine D3 receptor ligands, the incorporation of a CF3SO2O- group, an electron-withdrawing group, at the 7-position of the tetrahydroisoquinoline ring, in conjunction with other structural modifications, yielded a compound with high affinity and selectivity for the D3 receptor nih.gov. In a related series of 2-aryl-4-substituted quinazolines, which share some structural features, para-substitution of a phenyl moiety with various EWGs (such as -Cl, -Br, and -F) resulted in higher inhibitory activity against the epidermal growth factor receptor (EGFR) when compared to EDGs (like -CH3 and -OCH3) mdpi.com.

Influence of Heterocyclic Functional Groups:

The integration of heterocyclic functional groups is another key strategy that can dramatically impact the biological activity of THIQ derivatives. In the design of kappa opioid receptor antagonists, the N-substituent on the 1,2,3,4-tetrahydroisoquinoline-3-carboxamide is often a complex side chain that includes a piperidine ring nih.gov. The specific nature of this heterocyclic moiety and its substituents is critical for determining the potency and selectivity of these compounds. For instance, the replacement of a structurally intricate trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine group with a simpler piperidine ring still afforded a potent KOR antagonist nih.gov.

In a different therapeutic area, a study on antibacterial THIQ derivatives revealed that a furan-3-yl group at the 3-position of the THIQ core was a key feature of a compound that demonstrated activity against Staphylococcus epidermidis and Klebsiella pneumonia nih.gov.

Impact of Substitution Patterns (e.g., C1, C3-α, C5) on Activity and Selectivity

The biological activity and selectivity of this compound derivatives are profoundly influenced by the substitution patterns at various positions of the tetrahydroisoquinoline nucleus, particularly at the C1, C3-α, and C5 positions.

Substitution at C1:

The C1 position of the tetrahydroisoquinoline ring is a frequent site for modification. The introduction of substituents at this position can significantly modulate the pharmacological properties of the resulting compounds. For instance, in a study on tetrahydroisoquinoline derivatives as antiproliferative agents, it was observed that while C1 methylation had minimal impact on activity, the introduction of a bulky phenyl group at C1 led to a significant decrease in antiproliferative effects. nih.gov This suggests that steric hindrance at the C1 position can be detrimental to this specific biological activity. The chirality at the C1 position is also a critical determinant of biological activity for many 1-substituted tetrahydroisoquinolines. nih.gov

Substitution at C3-α:

The C3 position of the parent compound features a methanol group (-CH₂OH). Modifications at the α-carbon of this methanol substituent can influence the molecule's interaction with biological targets. While specific research on C3-α substituted this compound is limited, studies on related tetrahydroisoquinolines with substituents at C3 provide valuable insights. For example, the introduction of a methyl group at the C3 position of a tetrahydroisoquinoline sulfamate derivative resulted in a tenfold increase in potency against DU-145 prostate cancer cells compared to the non-methylated counterpart. nih.gov Conversely, the presence of gem-dimethyl substituents at C3 was found to greatly diminish antiproliferative activity. nih.gov This highlights the sensitive nature of substitution at and around the C3 position.

Substitution at C5:

Information regarding the specific impact of substitutions at the C5 position of the this compound scaffold is not extensively available in the reviewed literature. However, a review on the structure-activity relationship of tetrahydroisoquinoline analogs indicates that substitutions on the benzene (B151609) ring, which includes the C5 position, can play a vital role in modulating the biological potential of these compounds. rsc.orgnih.gov For instance, in a series of 5,8-disubstituted THIQ analogs evaluated for their anti-mycobacterial properties, specific substitution patterns were found to be crucial for activity.

The following table summarizes the general impact of substitution patterns on the activity of tetrahydroisoquinoline derivatives, which can be extrapolated to the this compound scaffold.

| Position of Substitution | Type of Substituent | Observed Impact on Biological Activity | Reference Compound Class |

| C1 | Methyl | Little effect on antiproliferative activity. | Tetrahydroisoquinoline Sulfamates |

| C1 | Phenyl | Greatly decreases antiproliferative activity. | Tetrahydroisoquinoline Sulfamates |

| C3 | Methyl | ~10-fold increase in potency against DU-145 prostate cancer cells. | Tetrahydroisoquinoline Sulfamates |

| C3 | Gem-dimethyl | Greatly decreases antiproliferative activity. | Tetrahydroisoquinoline Sulfamates |

Conformational Analysis and its Correlation with Bioactivity

The three-dimensional conformation of a molecule is a critical factor in its interaction with biological targets. For flexible molecules like this compound derivatives, understanding the preferred conformations and how they relate to biological activity is essential for rational drug design.

The tetrahydroisoquinoline ring can adopt several conformations, and the presence of substituents can bias this conformational equilibrium. This biasing of conformational populations through substitution has been shown to have a profound effect on the antiproliferative activity of tetrahydroisoquinoline derivatives against various cancer cell lines. nih.gov

The separation and characterization of atropisomeric conformers of 1,2,3,4-tetrahydroisoquinoline amide Bcl-2 ligands have allowed for the identification of the specific bioactive conformer, which was subsequently confirmed by X-ray crystallography. nih.gov This underscores the importance of conformational analysis in understanding the molecular basis of activity.

The following table outlines the key concepts in the conformational analysis of bioactive tetrahydroisoquinoline derivatives.

| Conformational Aspect | Description | Implication for Bioactivity |

| Ring Pucker | The tetrahydroisoquinoline ring is not planar and can adopt various puckered conformations (e.g., half-chair, twist-boat). | The specific ring pucker influences the relative orientation of substituents, which is critical for receptor binding. |

| Substituent Orientation | Substituents can be oriented in axial or equatorial positions. | The orientation of key functional groups determines their ability to form crucial interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target protein. |

| Atropisomerism | Rotational restriction around a single bond can lead to stable, non-interconvertible conformers (atropisomers). | Different atropisomers can exhibit significantly different biological activities, with only one being the bioactive conformer. |

| Bioactive Conformation | The specific 3D structure a molecule adopts to bind to its biological target. | Identifying and stabilizing the bioactive conformation can lead to the design of more potent and selective drugs. |

Medicinal Chemistry and Therapeutic Potential of 1,2,3,4 Tetrahydroisoquinolin 3 Yl Methanol Scaffold

Design and Synthesis of Drug Candidates

Utilization of Tetrahydroisoquinolines as Scaffolds for Drug Discovery

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) framework is a significant scaffold in medicinal chemistry due to its presence in numerous natural products and its wide array of pharmacological activities. rsc.orgnih.gov This heterocyclic system has garnered considerable attention from researchers, leading to its exploration for various therapeutic targets. The structural rigidity and conformational constraints of the THIQ nucleus make it an attractive starting point for the design of potent and selective therapeutic agents. rsc.org The versatility of the THIQ scaffold allows for structural modifications at various positions, enabling the fine-tuning of pharmacological properties and the development of compounds with diverse biological effects. rsc.org Synthetic methodologies for constructing the THIQ core are well-established, facilitating the generation of libraries of derivatives for structure-activity relationship (SAR) studies. nih.govresearchgate.net These studies are crucial in identifying key structural features responsible for biological activity and in optimizing lead compounds. The adaptability of the THIQ scaffold has led to its use in developing agents for a range of conditions, including cancer and neurological disorders. nih.gov

Development of Agents for Neurological Disorders

The (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol scaffold and its derivatives have been extensively investigated for their potential in treating various neurological disorders. A significant area of focus has been neurodegenerative diseases like Parkinson's and Alzheimer's. nih.govbohrium.com Endogenous 1,2,3,4-tetrahydroisoquinoline (TIQ) derivatives are found in the mammalian brain and are believed to be involved in the pathogenesis of Parkinson's disease. nih.govresearchgate.net Some TIQ derivatives, such as 1-benzyl-TIQ, have been shown to induce parkinsonism in animal models, likely due to their structural similarity to the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). nih.govresearchgate.net Conversely, other derivatives, like 1-methyl-TIQ, have demonstrated protective effects against neurotoxin-induced behavioral abnormalities, suggesting a dual role for this scaffold in both the cause and potential prevention of Parkinson's disease. nih.govresearchgate.net This has spurred investigations into the synthesis and pharmacological properties of novel TIQ derivatives as potential therapeutic agents. nih.govresearchgate.net

Investigation of Therapeutic Applications in Neurodegenerative Diseases

In the context of Alzheimer's disease, research has focused on designing THIQ derivatives that can mitigate the underlying pathology. One promising strategy involves enhancing lysosome biogenesis to clear the accumulation of beta-amyloid (Aβ) peptides, a hallmark of the disease. nih.govacs.org A lead compound, LH2-051, featuring a tetrahydroisoquinoline scaffold, was identified for its ability to promote the activation of Transcription Factor EB (TFEB), a master regulator of lysosome biogenesis. nih.govacs.org Subsequent structure-activity relationship (SAR) studies led to the synthesis of new derivatives with improved lysosome-enhancing activities. nih.gov Notably, compounds designated as 37 and 45 demonstrated superior TFEB activation, enhanced clearance of Aβ aggregates, and improved learning and memory in preclinical models of Alzheimer's disease. nih.govacs.org These findings highlight the potential of THIQ derivatives as promising drug candidates for Alzheimer's treatment. nih.govacs.org Other research has explored THIQ derivatives as inhibitors of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, with the aim of developing new treatments for Alzheimer's disease. google.com

| Compound | Target/Mechanism | Key Findings | Reference |

| LH2-051 | TFEB-dependent lysosome biogenesis | Lead compound with a tetrahydroisoquinoline scaffold that promotes TFEB activation. | nih.govacs.org |

| Compound 37 | TFEB activation, lysosome biogenesis | Showed favorable TFEB activation, enhanced Aβ clearance, and improved cognition in animal models. | nih.govacs.org |

| Compound 45 | TFEB activation, lysosome biogenesis | Demonstrated significant enhancement of Aβ clearance and ameliorated learning and memory impairment. | nih.govacs.org |

| 1-Methyl-TIQ | Neuroprotection | Prevents behavioral abnormalities induced by neurotoxins like MPTP and TIQ. | nih.govresearchgate.net |

| 1-Benzyl-TIQ | Neurotoxicity | Can induce parkinsonism in primates and rodents. | nih.govresearchgate.net |

Discovery and Optimization of Novel Specific Bradycardic Agents

The tetrahydroisoquinoline scaffold has also been utilized in the development of specific bradycardic agents, which are drugs that reduce heart rate. nih.govnih.gov Researchers have synthesized and evaluated series of N-acyl-1,2,3,4-tetrahydroisoquinoline derivatives for their heart rate-lowering effects. nih.govnih.gov These efforts led to the identification of compounds with potent bradycardic activity and minimal impact on blood pressure. nih.govnih.gov One notable compound, 8a , from a series of N-acyl derivatives, exhibited significant bradycardic effects in both isolated guinea pig atria and anesthetized rats. nih.gov When administered orally to conscious rats, compound 8a showed greater potency and a longer duration of action compared to the established bradycardic agent, Zatebradine. nih.gov

Further structure-activity relationship (SAR) studies on other series of tetrahydroisoquinoline derivatives revealed that a 2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinoline skeleton is crucial for potent in vitro activity. nih.gov Additionally, the presence of at least one methoxy (B1213986) group at the 6- or 7-position of the tetrahydroisoquinoline ring was found to be important for this activity. nih.gov In vivo testing of selected compounds from this series demonstrated that 2-(1-benzyl-3-piperidyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (6c) had potent bradycardic activity with negligible influence on mean blood pressure in rats. nih.gov

| Compound | Chemical Class | Key In Vivo/In Vitro Finding | Reference |

| 8a | N-acyl-1,2,3,4-tetrahydroisoquinoline | Potent bradycardic activity with minimal influence on mean blood pressure; increased potency and prolonged duration of action compared to Zatebradine. | nih.gov |

| 6c | 2-(1-benzyl-3-piperidyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | Exhibited potent bradycardic activity with negligible influence on mean blood pressure in rats. | nih.gov |